
2-(5-Bromothiophen-2-yl)quinoline
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)quinoline is a brominated heterocyclic compound that features a quinoline core substituted with a bromothiophene moiety. The presence of both the quinoline and thiophene rings suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of brominated thiophene derivatives, such as 2-(5-Bromothiophen-2-yl)quinoline, can be achieved through bromination reactions. The paper titled "Bromination of 4-(2-thienyl)thiazoles and 2-(2-thienyl)quinoline" indicates that bromination typically occurs at the 5 position of the thiophene ring, especially when an amino group is present in the 2 position of the thiazole ring . Although the paper does not directly describe the synthesis of 2-(5-Bromothiophen-2-yl)quinoline, it provides insight into the bromination patterns of similar compounds, which can be extrapolated to the synthesis of the compound .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-(5-Bromothiophen-2-yl)quinoline, they do provide information on related bromo-substituted thiophene compounds. For instance, the paper "2,3-Bis(5-bromothien-2-yl)quinoxaline" describes a molecule with non-crystallographic symmetry, which suggests that the bromine atoms contribute to the overall symmetry and electronic distribution of the molecule . This information can be used to infer that the molecular structure of 2-(5-Bromothiophen-2-yl)quinoline would also be influenced by the presence of the bromine atom, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of brominated thiophene compounds is influenced by the presence of the bromine atom, which is an electron-withdrawing group. The bromine atom can activate the thiophene ring towards further electrophilic substitution reactions. The paper on bromination reactions suggests that the presence of an excess brominating agent can lead to further substitution . This implies that 2-(5-Bromothiophen-2-yl)quinoline could undergo additional chemical reactions under the right conditions, leading to polybrominated products or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(5-Bromothiophen-2-yl)quinoline can be deduced from the general characteristics of brominated aromatic compounds. The bromine atom is likely to increase the molecular weight and density of the compound compared to its non-brominated counterpart. Additionally, the electron-withdrawing nature of the bromine may affect the compound's boiling point, melting point, and solubility in various solvents. The papers provided do not offer specific data on these properties, but they do suggest that the synthesis and structural features of brominated thiophene compounds are well-understood, which can be helpful in predicting their behavior .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
2-(5-Bromothiophen-2-yl)quinoline has been explored for its photophysical properties. A study conducted by (Xu, Yu, & Yu, 2013) synthesized a series of fluorescent thiophene and quinoline derivatives, including this compound. These derivatives exhibited significant photoluminescence, indicating their potential utility in optical and electronic applications.
Materials in Polymer and Organic Electronics
The compound has been utilized in the field of materials science, particularly in the development of polymers and organic electronics. (Tsami et al., 2008) reported the use of 2-(5-Bromothiophen-2-yl)quinoline derivatives in the creation of alternating copolymers with fluorene units. These materials were employed in the fabrication of polymer red-light-emitting diodes, highlighting their relevance in the field of optoelectronics.
Antibacterial Applications
A notable application of 2-(5-Bromothiophen-2-yl)quinoline derivatives is in the realm of antibacterial research. (Foroumadi et al., 2005) synthesized and evaluated a series of these derivatives for their antimicrobial activity. They found that some derivatives exhibited comparable or better activity against certain Gram-positive bacteria than traditional antibiotics, suggesting their potential as novel antibacterial agents.
Antitubercular and Antimalarial Agents
The compound has been investigated for its potential as an antitubercular and antimalarial agent. (Kantevari et al., 2011) conducted a study on various derivatives, finding promising antitubercular properties against Mycobacterium tuberculosis. Similarly, (Görlitzer et al., 2006) synthesized derivatives showing significant in vitro antimalarial activity.
Anticancer Potential
The compound's derivatives have been evaluated for their anticancer properties. For instance, (Tseng et al., 2013) identified certain derivatives as potential lead compounds for cancer treatment, particularly against non-small cell lung and breast cancers. Their research indicated the potential of these compounds to induce cell cycle arrest and apoptosis in cancer cells.
Safety and Hazards
The safety information for “2-(5-Bromothiophen-2-yl)quinoline” indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause eye irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-13-8-7-12(16-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOKYGSLKAMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394347 | |
| Record name | 2-(5-bromothiophen-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)quinoline | |
CAS RN |
81216-93-5 | |
| Record name | 2-(5-bromothiophen-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



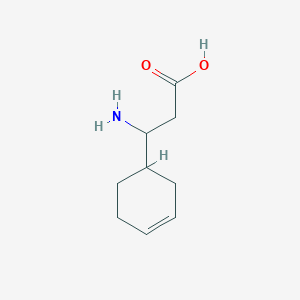

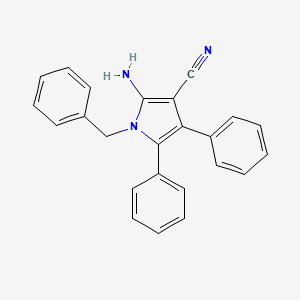

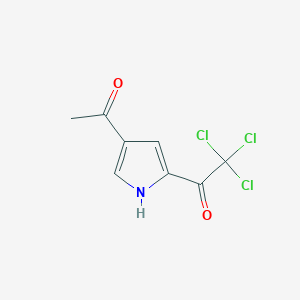
![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)
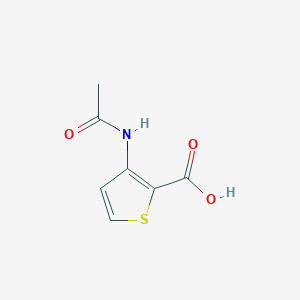

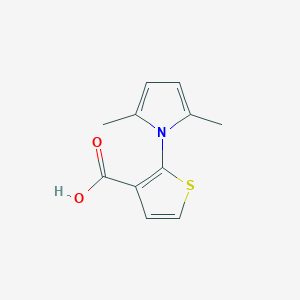
![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
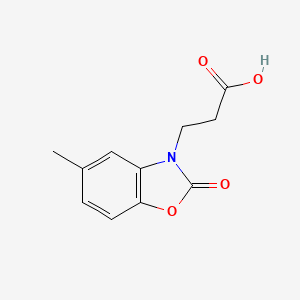
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
